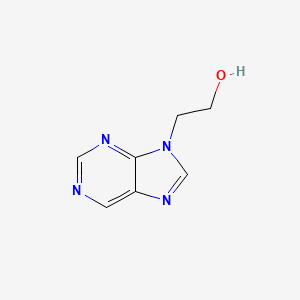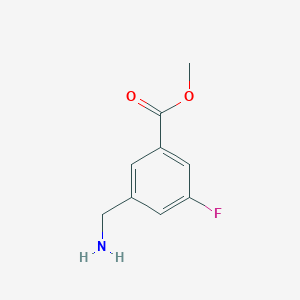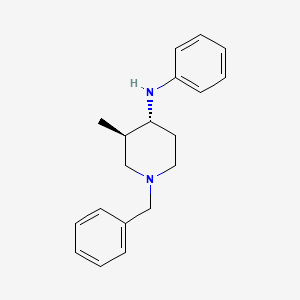
AmmoniumThiocyante
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium Thiocyanate is an inorganic compound with the formula [NH4]+[SCN]−. It is an ammonium salt of thiocyanic acid and consists of ammonium cations [NH4]+ and thiocyanate anions [SCN]− . It is a colorless crystalline solid that is soluble in water . It is used in chemical analysis, in photography, as a fertilizer, and for many other uses .
Synthesis Analysis
Ammonium Thiocyanate is made by the reaction of carbon disulfide with aqueous ammonia . Ammonium dithiocarbamate is formed as an intermediate in this reaction, which upon heating, decomposes to ammonium thiocyanate and hydrogen sulfide . Another method involves the reaction of [11C]CS2 with ammonia .Molecular Structure Analysis
The molecular formula of Ammonium Thiocyanate is CH4N2S . The IUPAC Standard InChI is InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3 . The molecular weight is 76.121 .Chemical Reactions Analysis
The thiocyanate anion, specifically, reacts with ferric salts to form a deep-red ferric thiocyanate complex . Ammonium thiocyanate reacts with several metal ions including copper, silver, zinc, lead, and mercury, forming their thiocyanate precipitates, which may be extracted into organic solvents .Physical And Chemical Properties Analysis
Ammonium Thiocyanate is a colorless hygroscopic crystalline solid . It has a density of 1.305 g/cm3 . It has a melting point of 149.5 °C and decomposes at a boiling point of 170 °C . It is soluble in water, liquid ammonia, alcohol, and acetone .Safety And Hazards
Orientations Futures
Recent advances in photochemical and electrochemically induced thiocyanation provide a greener approach for SCN-containing compound formation . Techniques utilizing photo- and electrochemically induced reactions have been developed to accelerate organic processes . These techniques use light or electrical energy (electron transfer) as a direct energy source without using an initiator or reagent .
Propriétés
Numéro CAS |
1762-95-9 |
|---|---|
Nom du produit |
AmmoniumThiocyante |
Formule moléculaire |
CH4N2S |
Poids moléculaire |
76.12086 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



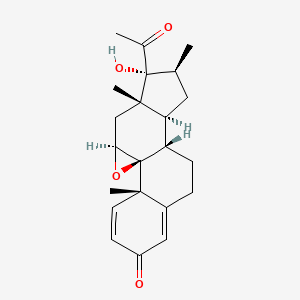
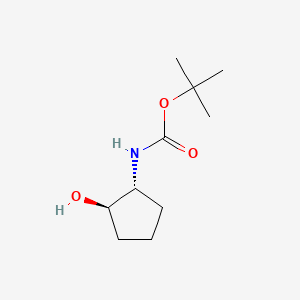
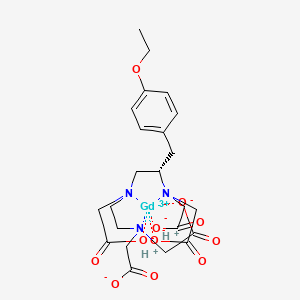
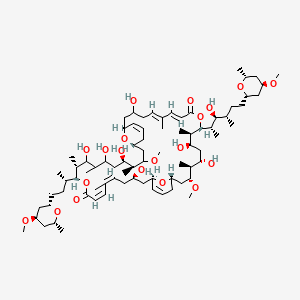
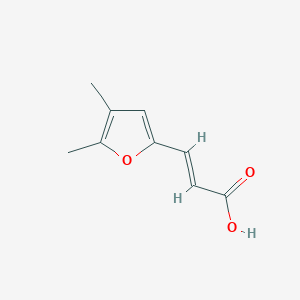
![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)
![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)
